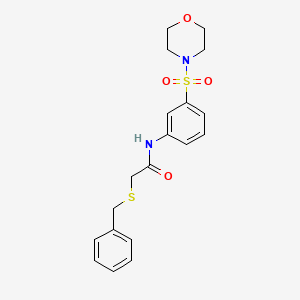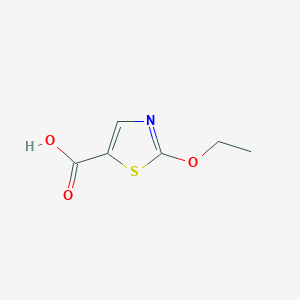
2-benzylsulfanyl-N-(3-morpholin-4-ylsulfonylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-benzylsulfanyl-N-(3-morpholin-4-ylsulfonylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is a sulfonamide derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 2-benzylsulfanyl-N-(3-morpholin-4-ylsulfonylphenyl)acetamide is not fully understood. However, it is believed that this compound acts by inhibiting the production of inflammatory cytokines and enzymes. It also modulates the activity of certain receptors in the body, which can lead to the inhibition of pain and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-benzylsulfanyl-N-(3-morpholin-4-ylsulfonylphenyl)acetamide has several biochemical and physiological effects. This compound has been found to reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha. It also inhibits the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are known to cause pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-benzylsulfanyl-N-(3-morpholin-4-ylsulfonylphenyl)acetamide in lab experiments include its high purity, good yield, and potential applications in drug development. However, the limitations of this compound include its high cost and the need for specialized equipment and expertise to synthesize it.
Direcciones Futuras
There are several future directions for research on 2-benzylsulfanyl-N-(3-morpholin-4-ylsulfonylphenyl)acetamide. One potential direction is to investigate its potential applications in the treatment of other diseases such as arthritis and multiple sclerosis. Another direction is to explore its potential as a drug delivery system for targeted therapies. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, 2-benzylsulfanyl-N-(3-morpholin-4-ylsulfonylphenyl)acetamide is a chemical compound with potential applications in drug development. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of new drugs that can effectively treat various diseases.
Métodos De Síntesis
There are several methods for synthesizing 2-benzylsulfanyl-N-(3-morpholin-4-ylsulfonylphenyl)acetamide. One of the most commonly used methods involves the reaction of 3-morpholin-4-ylsulfonylaniline with benzyl mercaptan and acetic anhydride in the presence of a catalyst. This method yields a high purity product with a good yield.
Aplicaciones Científicas De Investigación
2-benzylsulfanyl-N-(3-morpholin-4-ylsulfonylphenyl)acetamide has potential applications in drug development. This compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects. It has also been found to be effective in treating various diseases such as cancer, Alzheimer's disease, and diabetes. Additionally, this compound has been used in the development of new drugs that target specific receptors in the body.
Propiedades
IUPAC Name |
2-benzylsulfanyl-N-(3-morpholin-4-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S2/c22-19(15-26-14-16-5-2-1-3-6-16)20-17-7-4-8-18(13-17)27(23,24)21-9-11-25-12-10-21/h1-8,13H,9-12,14-15H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUCEKDKSCVQKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NC(=O)CSCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzylsulfanyl-N-(3-morpholin-4-ylsulfonylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 3-methoxy-4-propan-2-yloxybenzoate](/img/structure/B7456222.png)
![N-(4-ethoxyphenyl)-2-[[4-(3-methylbutyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide](/img/structure/B7456229.png)
![2-[2-[3-(Dimethylsulfamoyl)-4-methylanilino]-2-oxoethoxy]benzamide](/img/structure/B7456230.png)
![2-[(2-Chloro-4-fluorophenyl)methyl]-5-(4-methylphenyl)tetrazole](/img/structure/B7456235.png)


![2-Azabicyclo[4.1.0]heptane-5-carbonitrile hydrochloride](/img/structure/B7456271.png)

![2-[[2-(1-Methylimidazol-2-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7456294.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 4-(diethylsulfamoyl)benzoate](/img/structure/B7456298.png)
![2-{methyl[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}benzoic acid](/img/structure/B7456311.png)
![N-(1,2-dihydroacenaphthylen-5-yl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide](/img/structure/B7456319.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-cyclohexyl-1,3-dioxoisoindole-5-carboxylate](/img/structure/B7456322.png)
![N-(3-chloro-4-cyanophenyl)-2-[3-(3-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7456340.png)